molecular formula C18H15N5O3 B2546783 (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285535-00-3

(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2546783
CAS No.: 1285535-00-3
M. Wt: 349.35
InChI Key: MTPOOMMCQVANEJ-YBFXNURJSA-N
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Description

The compound (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a phenyl group at position 3, a methyl group at position 4, and a hydrazide moiety forming a Schiff base with a 4-nitrobenzylidene group (Figure 1). This structure combines electron-withdrawing (nitro) and aromatic (phenyl) substituents, which influence its electronic, spectroscopic, and pharmacological properties.

Properties

CAS No.

1285535-00-3

Molecular Formula

C18H15N5O3

Molecular Weight

349.35

IUPAC Name

4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

MTPOOMMCQVANEJ-YBFXNURJSA-N

SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the desired hydrazone product. The product is then purified by recrystallization from ethanol to obtain it in a pure form .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the hydrazone moiety.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, making it a subject of extensive research:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with the compound showing promise in reducing inflammation markers in experimental models .
  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's structural features contribute to its ability to induce apoptosis in tumor cells, making it a candidate for further exploration in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives, including (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

In vitro assays were performed on several cancer cell lines using this compound. Results showed that the compound effectively inhibited cell proliferation and induced apoptosis at specific concentrations, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of (E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The nitrobenzylidene group can interact with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents on the benzylidene ring and pyrazole core (Table 1).

Table 1: Substituent Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Benzylidene Substituent Pyrazole Substituents Reference
Target Compound 4-Nitro 3-Phenyl, 4-Methyl -
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxy 5-Methyl, 3-H
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Dimethylamino 5-Methyl, 3-H
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichloro 5-Phenyl, 3-H

Key Observations :

  • Electron Effects: The nitro group (strong electron-withdrawing) in the target compound contrasts with electron-donating groups (methoxy, dimethylamino) or halogens (chloro) in analogs. This impacts charge distribution, dipole moments, and intermolecular interactions.
  • Steric Effects : Bulky substituents like 2,4-dichloro in E-DPPC may hinder molecular packing compared to planar nitro or methoxy groups .

Electronic and Computational Properties

Density Functional Theory (DFT) studies reveal substituent-dependent electronic behavior:

Table 2: HOMO-LUMO Energy Gaps and Reactivity Parameters

Compound HOMO (eV) LUMO (eV) ΔE (eV) Global Hardness (η) Reference
Target Compound (Predicted) -6.2 -2.8 3.4 1.7 -
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide -5.9 -1.9 4.0 2.0
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide -5.5 -1.5 4.0 2.0
E-DPPC -6.0 -2.5 3.5 1.75

Key Findings :

  • The nitro group in the target compound lowers the LUMO energy (-2.8 eV vs.
  • Smaller HOMO-LUMO gaps (ΔE = 3.4–3.5 eV) in nitro- and chloro-substituted compounds suggest higher polarizability compared to methoxy/dimethylamino analogs (ΔE = 4.0 eV) .

Spectroscopic Characteristics

Infrared Spectroscopy :

  • C=O Stretch : Shifts from 1665 cm⁻¹ (methoxy) to 1680 cm⁻¹ (nitro) due to increased electron withdrawal, reducing electron density on the carbonyl group .
  • N-H Stretch : Appears at 3250–3300 cm⁻¹ across derivatives, unaffected by substituent type.

NMR Spectroscopy :

  • Hydrazide Proton (NH) : Resonates at δ 11.8–12.2 ppm in DMSO-d₆ for all derivatives.
  • Aromatic Protons : The nitro group deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm) compared to methoxy (δ 7.6–7.8 ppm) .

Biological Activity

The compound (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is part of the pyrazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. The structural characterization can be confirmed through techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography.

Table 1: Summary of Synthesis Conditions

ReagentAmountCondition
4-Methyl-3-phenylpyrazole1 mmolRoom temperature
4-Nitrobenzaldehyde1 mmolReflux for 2 hours
SolventEthanolUsed for recrystallization

Antimicrobial Activity

Research has demonstrated that compounds in the pyrazole class exhibit notable antimicrobial properties. For instance, this compound has shown effective inhibition against various strains of bacteria and fungi.

Case Study: A study indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, which is comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on different cancer cell lines. The results suggest that it induces apoptosis in cancer cells, likely through the activation of intrinsic pathways.

Findings:

  • Inhibition of cell proliferation was observed in HeLa and MCF-7 cell lines.
  • IC50 values were reported at approximately 20 µM for HeLa cells, indicating significant cytotoxicity .

Anti-inflammatory Properties

The anti-inflammatory activity is attributed to the compound's ability to inhibit pro-inflammatory cytokines. In vivo studies have shown a reduction in edema in animal models when treated with this compound.

Research Insights:

  • The compound significantly reduced levels of TNF-alpha and IL-6 in treated rats.
  • Histopathological examination revealed decreased inflammatory cell infiltration in tissues .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays.

Results:

  • The compound displayed a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential as an antioxidant agent .

Q & A

Basic: What are the standard synthetic protocols for (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how is its purity validated?

Methodological Answer:
The compound is synthesized via condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under reflux in ethanol, catalyzed by acetic acid. Post-synthesis, purity is validated using:

  • Spectroscopic Techniques : IR (to confirm hydrazone C=N stretching at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify imine proton at δ ~8.3 ppm and aromatic regions), and ESI-MS (for molecular ion peak matching theoretical mass) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : To resolve 3D geometry and confirm the (E)-configuration of the hydrazone bond. Data refinement uses SHELXL .

Advanced: How do hybrid DFT/B3LYP calculations enhance the understanding of this compound’s electronic properties?

Methodological Answer:
Hybrid DFT/B3LYP/6-311 G(d,p) basis set calculations in gas and aqueous phases (using SCRF/IEFPCM models) predict:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO energy gaps (~4.5 eV) correlate with reactivity and charge transfer potential .
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N)) stabilizing the hydrazone moiety .
  • Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (nitro group) for nucleophilic attack .

Basic: What experimental techniques are critical for resolving structural ambiguities in pyrazole-carbohydrazide derivatives?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) via dₙᵒᵣₘ plots, explaining crystal packing .
  • AIM (Atoms in Molecules) Theory : Validates bond critical points (BCPs) for non-covalent interactions (e.g., C-H⋯O) using topological parameters .
  • SC-XRD Validation : Cross-referenced with WinGX/ORTEP software to ensure anisotropic displacement parameters and thermal ellipsoids are error-free .

Advanced: How can molecular docking address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Target-Specific Docking : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., ERAP1, DNA gyrase). For example, the carbohydrazide moiety may form H-bonds with Tyr438 (ERAP1), while the nitrobenzylidene group engages in hydrophobic packing .
  • Free Energy Calculations (MM-GBSA) : Quantify binding affinities to compare activity variations across studies. Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or protein conformational states .

Basic: How are vibrational modes assigned for this compound, and what insights do they provide?

Methodological Answer:

  • FT-IR/FT-Raman Spectroscopy : Assign peaks via comparison with DFT-simulated spectra. Key modes include:
    • ν(N-H) at ~3200 cm⁻¹ (pyrazole ring).
    • ν(C=O) at ~1680 cm⁻¹ (carbohydrazide).
    • ν(NO₂) asymmetric stretching at ~1520 cm⁻¹ .
  • Scaling Factors : Apply (e.g., 0.9613 for B3LYP/6-311 G(d,p)) to correct DFT-predicted wavenumbers .

Advanced: What strategies optimize the compound’s bioactivity through structural modification?

Methodological Answer:

  • SAR Studies : Replace the 4-nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate electronic effects on binding .
  • Isosteric Replacement : Substitute the phenyl ring with heterocycles (e.g., pyridyl) to enhance solubility or target selectivity .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the nitro group) using tools like Phase or MOE .

Basic: How is the stability of (E)-configured hydrazones assessed under physiological conditions?

Methodological Answer:

  • pH-Dependent NMR Studies : Monitor imine proton shifts in DMSO-d₆/D₂O mixtures to assess hydrolytic stability.
  • Accelerated Degradation Tests : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, tracking decomposition via HPLC .

Advanced: How do solvent effects (polar vs. nonpolar) influence the compound’s spectroscopic and reactive properties?

Methodological Answer:

  • Solvatochromic Shifts : UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveal charge-transfer transitions. TD-DFT calculations model solvent effects using COSMO or SMD .
  • Reactivity in Aqueous Media : SCRF/IEFPCM models predict increased dipole moments in water, enhancing solubility and interaction with polar biological targets .

Basic: What are the crystallographic parameters and space group commonly observed for this compound?

Methodological Answer:

  • Unit Cell Parameters : Typically monoclinic (e.g., P2₁/c) with Z = 4. Lattice dimensions (e.g., a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) are refined using SHELXL .
  • Hydrogen Bonding : O-H⋯N and C-H⋯O interactions dominate, forming 2D supramolecular networks .

Advanced: How can QTAIM (Quantum Theory of Atoms in Molecules) resolve ambiguities in non-covalent interaction analysis?

Methodological Answer:

  • BCP Analysis : Calculate electron density (ρ) and Laplacian (∇²ρ) at bond critical points. For H-bonds, ρ ~0.02 a.u. and ∇²ρ > 0 indicate electrostatic character .
  • Interaction Energies : Derived from AIM parameters correlate with packing efficiency and thermal stability .

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